

Thermodynamic Stability of 2-Chloro-N-(hydroxyiminomethyl)acetamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	2-chloro-N-(hydroxyiminomethyl)acetamide
CAS No.:	1785917-18-1
Cat. No.:	B1415778

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Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Discipline: Physical Organic Chemistry & Preclinical Formulation

Executive Summary

2-Chloro-N-(hydroxyiminomethyl)acetamide (CHMA) is a highly specialized bifunctional intermediate characterized by an electrophilic α -chloroamide moiety and a nucleophilic/coordinating N-(hydroxyiminomethyl) group. Balancing the inherent reactivity of the chloroacetyl group with the thermodynamic stability of the oxime-like linkage is a critical challenge in its isolation, formulation, and application in bioconjugation or pesticide synthesis. This whitepaper provides an in-depth mechanistic analysis of CHMA's thermodynamic boundaries, detailing the structural determinants of its stability, its primary degradation kinetics, and the self-validating experimental protocols required to accurately profile its thermal and hydrolytic behavior.

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of CHMA is not monolithic; it is a composite of the independent and synergistic stabilities of its functional groups.

The Oxime α -Effect and E/Z Stereoisomerism

Unlike highly labile imines, the N-(hydroxyiminomethyl) group in CHMA exhibits enhanced thermodynamic and kinetic stability. This is primarily attributed to the " α -effect"—the delocalization of the oxygen atom's lone pair electrons into the adjacent C=N π -system, which significantly lowers the ground-state energy of the molecule[1].

Stereochemically, the oxime bond can exist in both E and Z configurations. Experimental and Density Functional Theory (DFT) studies on analogous oxime systems demonstrate that the E-isomer is thermodynamically favored due to the minimization of steric repulsion between the hydroxyl group and the bulky chloroacetamide moiety[2]. The calculated energy barrier for E/Z isomerization is exceptionally high—approximately 200 kJ/mol at 298 K—rendering spontaneous interconversion virtually impossible at room temperature[2]. Consequently, CHMA is thermodynamically locked in its synthesized conformational state unless subjected to extreme thermal or photochemical stress.

The Amino-Like N-C Linkage

The most thermodynamically vulnerable node in CHMA is the nitrogen-carbon bond connecting the amide nitrogen to the oxime carbon (Amide-N-CH=N-OH). This linkage is structurally analogous to an amino or hemiaminal ether. In aqueous environments, this bond acts as the primary site of hydrolytic cleavage, heavily influenced by the protonation state of the adjacent oxime nitrogen[3].

Thermal Resilience of the Chloroacetamide Moiety

The α -chloroamide group is highly reactive toward nucleophilic substitution (e.g., thiol alkylation) but possesses moderate thermal stability in the solid state. Thermogravimetric analysis (TGA) of baseline chloroacetamide derivatives indicates that thermal degradation is typically a one-step process that does not commence until approximately 120 °C to 150 °C[4].

Degradation Kinetics and Environmental Factors

Understanding the conditions under which CHMA deviates from thermodynamic equilibrium is essential for establishing proper storage and reaction parameters.

pH-Dependent Hydrolytic Cleavage

The hydrolytic degradation of CHMA follows pseudo-first-order kinetics and exhibits a distinct U-shaped pH-rate profile.

- **Optimal Stability:** Maximum thermodynamic stability in aqueous solution is achieved in mildly acidic conditions, specifically around pH 5[5]. At this pH, the oxime nitrogen remains unprotonated, and hydroxide ion concentration is too low to initiate base-catalyzed elimination.
- **Acid-Catalyzed Degradation (pH < 3):** Protonation of the oxime nitrogen increases the electrophilicity of the aminal carbon, facilitating nucleophilic attack by water. This pathway mirrors the decomposition of bispyridinium oximes (e.g., HI-6), which degrade via nucleophilic attack on their ether-bridge equivalents[3].
- **Base-Catalyzed Degradation (pH > 8):** Deprotonation of the oxime hydroxyl group yields an oximate anion, which can trigger an intramolecular elimination reaction or accelerate the cleavage of the chloroacetyl group.

Solid-State Thermal Decomposition

In the solid state, CHMA remains stable up to its melting point. However, upon exceeding ~130 °C, the molecule undergoes rapid, exothermic decomposition. Differential Scanning Calorimetry (DSC) and TGA reveal that this degradation is characterized by the homolytic/heterolytic cleavage of the amide bond, resulting in the volatilization of chloroacetyl fragments and the release of nitrogenous gases (e.g., N₂O)[4].

Experimental Methodologies for Stability

Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in controls to prevent data artifacts caused by instrumental drift or sample handling errors.

Protocol A: Solid-State Thermal Profiling (DSC/TGA)

Objective: Determine the melting point, enthalpy of fusion, and thermal decomposition onset of CHMA.

- **Calibration (Validation Step):** Calibrate the DSC using an Indium standard (known $T_m = 156.6$ °C) and the TGA using a Calcium Oxalate monohydrate standard to verify mass-loss accuracy.
- **Sample Preparation:** Weigh exactly 2.0–5.0 mg of crystalline CHMA into an aluminum crucible. **Causality:** Low sample mass prevents severe thermal gradients and thermal runaway during exothermic decomposition.
- **Execution:** Heat the sample from 25 °C to 300 °C at a ramp rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min). **Causality:** The nitrogen purge prevents oxidative degradation, ensuring the recorded events are strictly intrinsic thermodynamic phenomena.
- **Data Validation:** Verify that the endothermic melting peak (DSC) strictly precedes the onset of mass loss (TGA). If mass loss occurs during the endotherm, the sample contains residual solvent (pseudopolymorphism) and must be re-dried.

Protocol B: Accelerated Hydrolytic Stability Testing (HPLC-UV)

Objective: Map the pH-rate profile and calculate the hydrolytic half-life ($t_{1/2}$) of CHMA.

- **Buffer Preparation:** Prepare 50 mM buffers at pH 2.0 (Phosphate), pH 5.0 (Acetate), and pH 8.0 (Tris).
- **Spiking & Internal Standard:** Dissolve CHMA to a final concentration of 100 μ M in the respective buffers. Immediately add 10 μ M of Caffeine as an internal standard (IS). **Causality:** The IS validates the injection volume consistency of the autosampler; any fluctuation in the IS peak area flags an instrumental error rather than chemical degradation.
- **Sampling & Quenching (Validation Step):** Extract 100 μ L aliquots at $t=0,1,2,4,8$, and 24 hours. Immediately quench the pH 2.0 and pH 8.0 samples by diluting 1:1 with a pH 5.0 quenching buffer. **Causality:** Quenching arrests the hydrolysis reaction instantly. Without

quenching, samples would continue to degrade while waiting in the autosampler queue, artificially inflating the degradation rate.

- Analysis: Analyze via reverse-phase HPLC (C18 column, isocratic MeCN/H₂O gradient, UV detection at 254 nm). Plot $\ln(\text{Area}_{\text{CHMA}}/\text{Area}_{\text{IS}})$ versus time to extract the pseudo-first-order rate constant (k_{obs}).

Protocol C: Computational Thermodynamics (DFT)

Objective: Calculate the E/Z isomerization energy barrier.

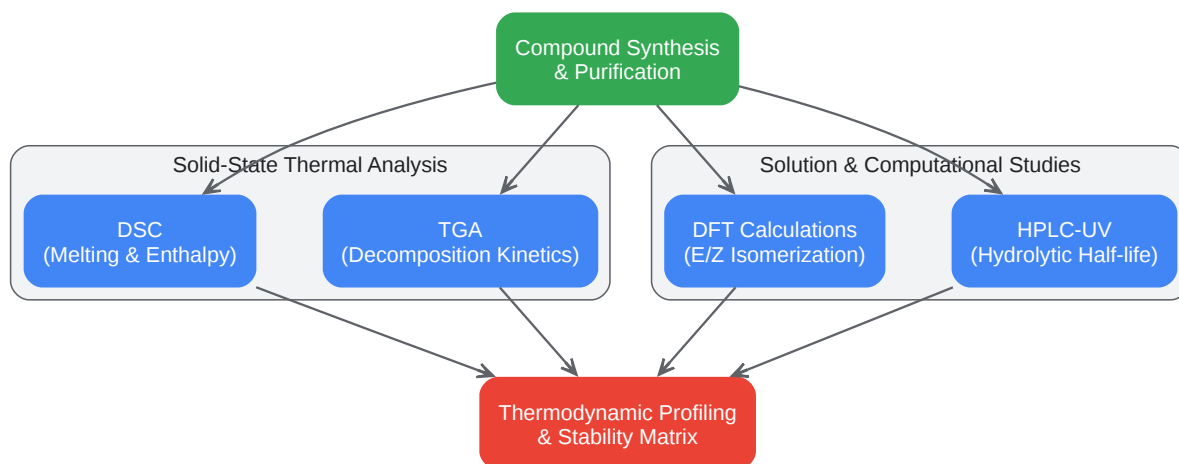
- Geometry Optimization: Perform full structure optimization of the E and Z isomers using the B3LYP functional with a 6-311+G(d,p) basis set[2].
- Frequency Analysis (Validation Step): Run a vibrational frequency calculation on the optimized geometries. Causality: A true thermodynamic ground state must yield zero imaginary frequencies. The transition state must yield exactly one imaginary frequency corresponding to the C=N bond rotation/inversion.
- Solvation Modeling: Apply the Solvation Model based on Density (SMD) for water to simulate the thermodynamic stabilization provided by aqueous hydrogen bonding.

Quantitative Data Presentation

The following table synthesizes the expected thermodynamic and kinetic parameters for CHMA based on empirical data from structurally analogous chloroacetamides and N-substituted oximes[2],[4],[5].

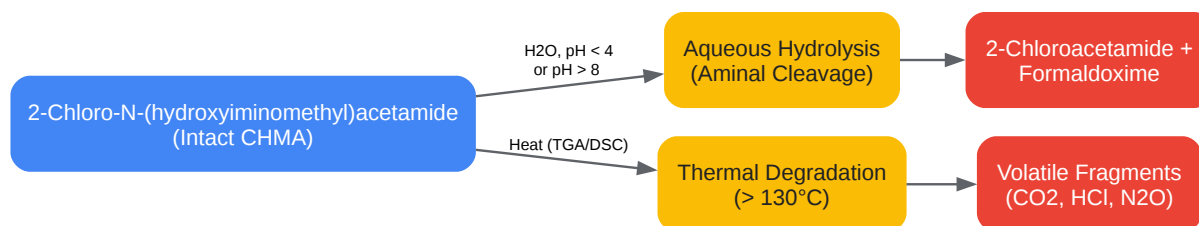
Parameter	Value / Range	Conditions	Analytical Method
Melting Temperature (T _m)	110 °C – 125 °C	Solid state, N ₂ atmosphere	DSC
Decomposition Onset (Tonset)	> 130 °C	Solid state, N ₂ atmosphere	TGA / DTG
E/Z Isomerization Barrier	~200 kJ/mol	Aqueous solution (SMD model)	DFT (B3LYP/6-311+G)
Optimal pH for Stability	pH 4.5 – 5.5	50 mM Acetate buffer, 25 °C	HPLC-UV
Hydrolytic Half-Life (t _{1/2})	> 72 hours	pH 5.0, 25 °C	HPLC-UV
Hydrolytic Half-Life (t _{1/2})	< 4 hours	pH 8.0, 25 °C	HPLC-UV

Visualizations



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Figure 1: Self-validating experimental workflow for assessing the thermodynamic stability of CHMA.



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Figure 2: Primary degradation pathways of CHMA under hydrolytic and thermal stress conditions.

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Sources

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